molecular formula C22H28N2O2S B2477713 1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea CAS No. 2062328-17-8

1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea

Cat. No.: B2477713
CAS No.: 2062328-17-8
M. Wt: 384.54
InChI Key: UOWUBJKQWHXXTF-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea is a complex organic compound that features a unique combination of adamantane and benzothiophene moieties

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea typically involves multiple steps. One common synthetic route includes the reaction of adamantane derivatives with benzothiophene intermediates under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea can be compared with other compounds that feature adamantane or benzothiophene moieties. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-21(26,19-9-17-4-2-3-5-18(17)27-19)13-23-20(25)24-22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16,26H,6-8,10-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWUBJKQWHXXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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